Cyazofamid
Overview
Description
Cyazofamid, chemically known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide, is a novel fungicide that has shown high levels of activity against a range of plant pathogenic fungi, particularly those classified as Oomycetes. It has been found to be highly selective, not inhibiting the growth of fungi classified as Ascomycetes, Basidiomycetes, or Deuteromycetes . Cyazofamid has been widely used to control diseases such as tomato late blight and downy mildew in various crops .
Synthesis Analysis
While the provided papers do not detail the synthesis of cyazofamid, they do provide insights into its biochemical mode of action. Cyazofamid specifically inhibits mitochondrial complex III in certain fungi, such as Pythium spinosum, which is a key component in the ATP energy generation system . This mode of action is connected to the impairment of ATP production, which is crucial for fungal growth and development .
Molecular Structure Analysis
The molecular structure of cyazofamid has been characterized using single-crystal X-ray diffraction, which provides detailed information about its three-dimensional conformation. This structural information is essential for understanding how cyazofamid interacts with its target, the mitochondrial complex III, in fungi .
Chemical Reactions Analysis
Cyazofamid undergoes biotransformation when exposed to soil fungi like Cunninghamella elegans, leading to the formation of metabolites such as 4-chloro-5-(4-(hydroxymethyl)phenyl)-imidazole-2-carbonitrile (CHCN), 4-(4-chloro-2-cyanoimidazole-5-yl)benzoic acid (CCBA), and 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide (CCHS) . Additionally, human liver microsomes and cDNA-expressed human recombinant P450s can metabolize cyazofamid to produce CCHS .
Physical and Chemical Properties Analysis
Cyazofamid's physical and chemical properties, such as its stability, solubility, and reactivity, are crucial for its efficacy as a fungicide. It has been shown to have stable residual activity and rainfastness, which are important properties for field applications . The electrochemical reduction of cyazofamid has been studied at a renewable silver amalgam film electrode, which is significant for developing sensitive detection methods for this fungicide .
Case Studies
Several case studies have demonstrated the effectiveness of cyazofamid in controlling various fungal diseases. For instance, it has been shown to inhibit the germination of resting spores of Plasmodiophora brassicae in Chinese cabbage, thereby controlling clubroot disease . In tomatoes and cucumbers, cyazofamid has been effective in preventing and controlling diseases caused by Phytophthora infestans and Pseudoperonospora cubensis, respectively . Field investigations have also been conducted to assess the dissipation and residue levels of cyazofamid in soil and tomatoes, which are essential for evaluating the risks associated with human exposure through tomato intake .
Scientific Research Applications
1. Application in Wine-Making Process
- Summary of the Application : Cyazofamid and its main metabolite CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) are studied for their residues in the wine-making process. This is crucial to evaluate the potential food risk of Cyazofamid and CCIM .
- Methods of Application : The targeted compounds Cyazofamid and CCIM were separated and determined by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The processing procedure included washing, peeling, fermentation, and clarification .
- Results or Outcomes : The residues of Cyazofamid and CCIM decreased significantly in wine processing. The dissipation of Cyazofamid in the fermentation process followed the first-order of kinetics, and the half-life of Cyazofamid was 46.2–63.0 h .
2. Application in Tomato Cultivation
- Summary of the Application : Cyazofamid has been widely used to control tomato late blight. Understanding of Cyazofamid residues in the environment and crops is an essential prerequisite for its risk assessment .
- Methods of Application : A robust method using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for simultaneous analysis of Cyazofamid and CCIM, with limits of quantification of 0.33 and 3.8 μg/kg, respectively .
- Results or Outcomes : The half-lives of Cyazofamid were 3.6–6.9 days in soil and 12.2–18.3 days in tomato. The total residues of Cyazofamid and CCIM in tomato collected at three time intervals were all below 0.5 mg/kg .
3. Application in Controlling Oomycete Plant Pathogens
- Summary of the Application : Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans, the organism which causes late blight in potato .
- Methods of Application : The exact method of application is not specified, but it is typically applied as a foliar spray .
- Results or Outcomes : The outcomes of this application are not quantitatively specified, but the use of Cyazofamid has been found to be effective in controlling the specified plant pathogens .
4. Application in Controlling Late Blight on Potato and Tomato
- Summary of the Application : Cyazofamid has been evaluated for its use as a fungicide on potato, tomato and cucurbits . It is particularly effective against late blight on potato and tomato .
- Methods of Application : The exact method of application is not specified, but it is typically applied as a foliar spray .
- Results or Outcomes : The outcomes of this application are not quantitatively specified, but the use of Cyazofamid has been found to be effective in controlling late blight on potato and tomato .
5. Application in Grape Cultivation
- Summary of the Application : Cyazofamid and its metabolite CCIM have been studied for their degradation rate and final residues in grape. This is crucial to evaluate their dietary risk to consumers .
- Methods of Application : A robust method using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for simultaneous analysis of Cyazofamid and CCIM .
- Results or Outcomes : The degradation half-lives of Cyazofamid were 4.3–7.8 days in soil and the final residues of Cyazofamid and CCIM in grapes were all below 0.5 mg/kg .
6. Application in Soil Remediation
- Summary of the Application : Biochars derived from various sources were applied to soil to investigate their effects on the dissipation of Cyazofamid and its metabolite CCIM .
- Methods of Application : The exact method of application is not specified, but it involves the application of biochar to soil .
- Results or Outcomes : The application of biochar to soil could significantly reduce the residues of Cyazofamid and CCIM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMMRDKEKCERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034492 | |
Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ivory odorless solid; [Merck Index] | |
Record name | Cyazofamid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4569 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C) | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.446 at 20 °C | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III., Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi. | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyazofamid | |
Color/Form |
Ivory powder | |
CAS RN |
120116-88-3 | |
Record name | Cyazofamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120116-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyazofamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120116883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYAZOFAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJC4S2YQ4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.7 °C | |
Record name | CYAZOFAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.